

Isavuconazole's Effect on Fungal Ergosterol Biosynthesis: A Technical Guide

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Compound of Interest		
Compound Name:	Isavuconazole	
Cat. No.:	B1672201	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: **Isavuconazole** is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Its efficacy stems from a highly specific mechanism of action targeting the fungal ergosterol biosynthesis pathway. This document provides a detailed technical overview of **isavuconazole**'s interaction with this pathway, supported by quantitative data, experimental protocols, and process visualizations to elucidate its core function.

Core Mechanism of Action: Inhibition of Lanosterol 14-alpha-Demethylase

The primary mechanism of action for **isavuconazole**, like other triazole antifungals, is the disruption of the fungal cell membrane's integrity.[3] This is achieved by specifically inhibiting the cytochrome P450 (CYP)-dependent enzyme, lanosterol 14-alpha-demethylase, which is encoded by the ERG11 or cyp51 gene.[1][4]

This enzyme is a critical component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5] The inhibition of lanosterol 14-alpha-demethylase blocks the conversion of lanosterol to ergosterol.[6] This blockade results in two key downstream effects:



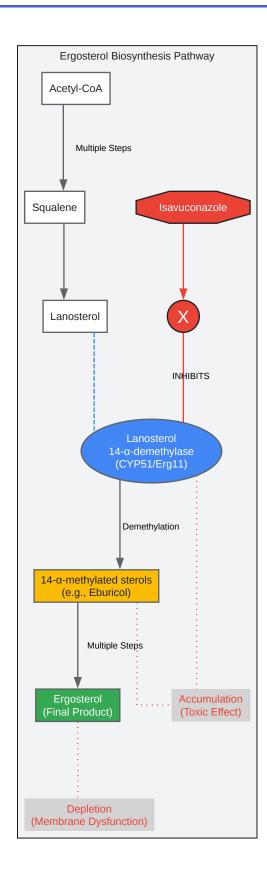




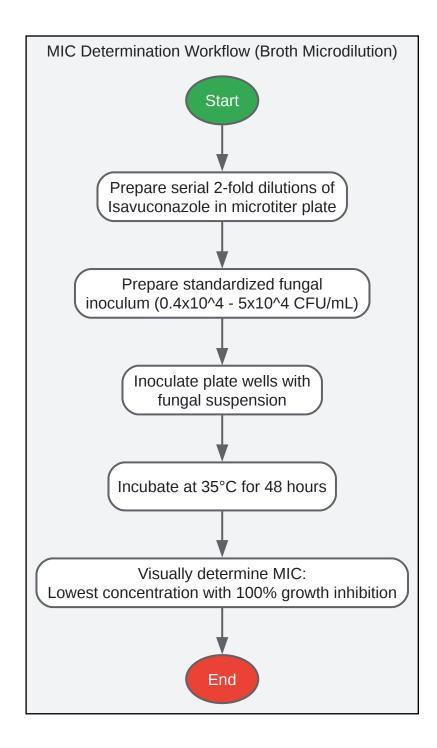
- Depletion of Ergosterol: The absence of ergosterol compromises the fluidity, asymmetry, and overall function of the fungal membrane.[4]
- Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the buildup of 14alpha-methylated precursor sterols, such as lanosterol and eburicol.[5][7][8] These
 intermediates are toxic to the fungal cell and further disrupt the membrane structure, leading
 to increased permeability, arrested fungal growth, and ultimately, cell death.[3][5]

Isavuconazole's structure includes a specific side arm that helps orient the molecule to engage the triazole ring within the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity.[1][9]

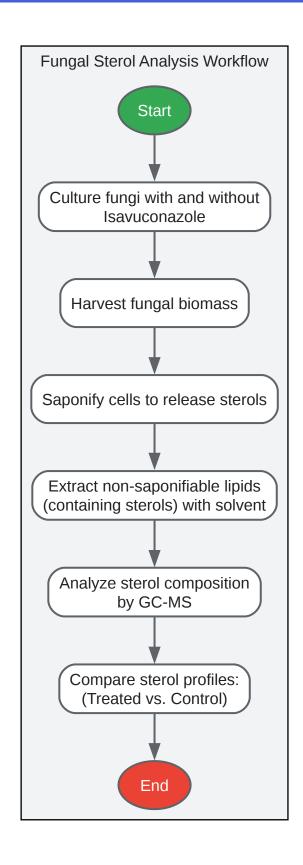












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